Sirt2 Subtype Selectivity: Caffeoyltryptophan Demonstrates 3.9-Fold Preferential Inhibition Over Sirt1
Caffeoyltryptophan exhibits quantifiable subtype selectivity within the sirtuin family, preferentially inhibiting Sirt2 (IC50 = 8.7 μM) over Sirt1 (IC50 = 34 μM) [1]. This represents a 3.9-fold selectivity for Sirt2 relative to Sirt1 in the same enzyme inhibition assay system. In neuronal NG108-15 cells, caffeoyltryptophan treatment increased acetylation of total lysine residues, cortactin, histone H3, and p53 at lysine K382 (but not K305), confirming functional Sirt inhibition at the cellular level [2].
| Evidence Dimension | Sirtuin isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Sirt2 IC50 = 8.7 μM; Sirt1 IC50 = 34 μM |
| Comparator Or Baseline | Intra-assay comparison between Sirt2 and Sirt1 isoforms |
| Quantified Difference | 3.9-fold lower IC50 for Sirt2 versus Sirt1 |
| Conditions | Recombinant Sirt1 and Sirt2 enzyme inhibition assays using fluorogenic peptide substrate; cellular validation in NG108-15 neuronal cells |
Why This Matters
This defined Sirt2-over-Sirt1 selectivity profile enables researchers to target cytosolic Sirt2-mediated deacetylation pathways (e.g., α-tubulin, cortactin) with reduced concurrent modulation of nuclear Sirt1-dependent transcriptional regulation, a distinction critical for mechanistic studies in neurodegeneration and cancer biology.
- [1] Lee W, et al. Finding potent Sirt inhibitor in coffee: Isolation, confirmation and synthesis of javamide-II (N-Caffeoyltryptophan) as Sirt1/2 inhibitor. PLoS ONE. 2016;11(3):e0150392. View Source
- [2] TargetMol. N-Caffeoyltryptophan (TN7093) Product Datasheet. TargetMol Chemicals Inc. View Source
